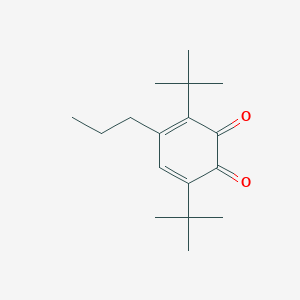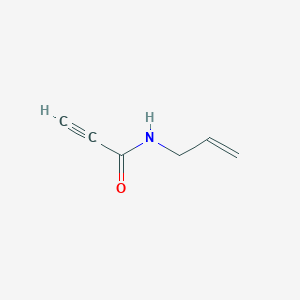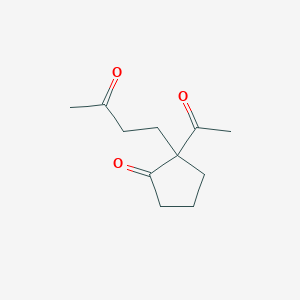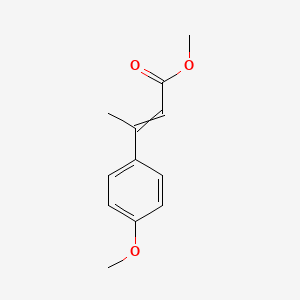
Methyl 3-(4-methoxyphenyl)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-3-(4-Methoxyphenyl)but-2-enoat ist eine organische Verbindung mit der Summenformel C11H12O3. Es ist ein Derivat der Zimtsäure und bekannt für seine Anwendungen in verschiedenen Bereichen, darunter die organische Synthese und die Materialwissenschaften. Die Verbindung zeichnet sich durch das Vorhandensein einer Methoxygruppe am Phenylring und einer Esterfunktionsgruppe aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Methyl-3-(4-Methoxyphenyl)but-2-enoat kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren umfasst die Veresterung von 4-Methoxyzimtsäure mit Methanol in Gegenwart eines sauren Katalysators wie Schwefelsäure. Die Reaktion verläuft typischerweise unter Rückflussbedingungen, um eine vollständige Umwandlung zu gewährleisten.
Ein weiteres Verfahren beinhaltet die Heck-Reaktion, bei der 4-Methoxyiodbenzol in Gegenwart eines Palladiumkatalysators und einer Base mit Methylacrylat gekuppelt wird. Dieses Verfahren bietet einen direkteren Weg zu dem gewünschten Produkt mit hohen Ausbeuten .
Industrielle Produktionsverfahren
Die industrielle Produktion von Methyl-3-(4-Methoxyphenyl)but-2-enoat beinhaltet häufig großtechnische Veresterungsprozesse. Der Einsatz von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Produkts verbessern. Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure werden in diesen Verfahren häufig eingesetzt.
Chemische Reaktionsanalyse
Arten von Reaktionen
Methyl-3-(4-Methoxyphenyl)but-2-enoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.
Substitution: Die Methoxygruppe am Phenylring kann nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Nukleophile wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu) können eingesetzt werden.
Hauptprodukte, die gebildet werden
Oxidation: 4-Methoxybenzoesäure oder 4-Methoxybenzaldehyd.
Reduktion: 3-(4-Methoxyphenyl)but-2-en-1-ol.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-methoxyphenyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: 3-(4-methoxyphenyl)but-2-en-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl-3-(4-Methoxyphenyl)but-2-enoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Medizin: Die Forschung hat ihr Potenzial als Vorläufer für pharmazeutische Verbindungen untersucht.
Wirkmechanismus
Der Wirkmechanismus von Methyl-3-(4-Methoxyphenyl)but-2-enoat beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann aufgrund des Vorhandenseins der Methoxygruppe und des konjugierten Doppelbindungssystems an Ladungstransfer-Wechselwirkungen teilnehmen. Diese Wechselwirkungen können die elektronischen Eigenschaften des Moleküls beeinflussen, was es für nichtlineare optische Anwendungen nützlich macht .
Wirkmechanismus
The mechanism of action of methyl 3-(4-methoxyphenyl)but-2-enoate involves its interaction with various molecular targets. The compound can participate in charge-transfer interactions due to the presence of the methoxy group and the conjugated double bond system. These interactions can influence the electronic properties of the molecule, making it useful in non-linear optical applications .
Eigenschaften
IUPAC Name |
methyl 3-(4-methoxyphenyl)but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(8-12(13)15-3)10-4-6-11(14-2)7-5-10/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUXKDLDTMIZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737648 |
Source


|
| Record name | Methyl 3-(4-methoxyphenyl)but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142060-21-7 |
Source


|
| Record name | Methyl 3-(4-methoxyphenyl)but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
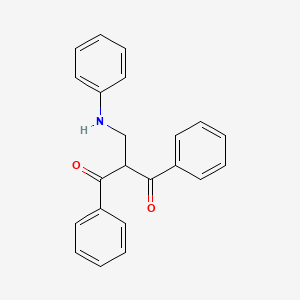
![5-chloro-2-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic Acid](/img/structure/B12555576.png)

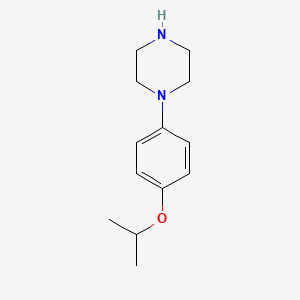
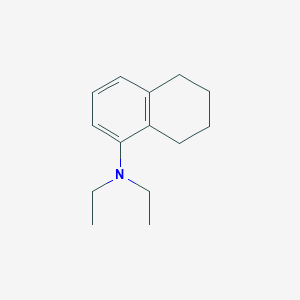
![Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl-](/img/structure/B12555595.png)




